4-Bromo-6-methoxy-1,5-naphthyridin-3-amine
Description
4-Bromo-6-methoxy-1,5-naphthyridin-3-amine (CAS: 724788-66-3) is a heterocyclic organic compound featuring a naphthyridine core, a bicyclic structure containing two nitrogen atoms. The molecule is substituted with a bromine atom at position 4, a methoxy group at position 6, and an amino group at position 3. This compound is synthesized via two primary routes: (1) from 5-amino-2-methoxypyridine and (2) from 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid . Its molecular formula is C₉H₈BrN₃O, with a molecular weight of 270.09 g/mol (calculated based on substituent analysis).
Properties
IUPAC Name |
4-bromo-6-methoxy-1,5-naphthyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAIYCQLABGZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738379 | |
| Record name | 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724788-66-3 | |
| Record name | 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 undergoes SNAr reactions with various nucleophiles due to electron-deficient aromatic systems. Key reactions include:
Mechanistic Insight :
-
The bromine’s leaving-group capability is enhanced by electron-withdrawing effects of the adjacent methoxy and amine groups .
-
Palladium catalysts facilitate cross-coupling via oxidative addition and transmetallation steps .
Functionalization of the Amine Group
The primary amine at position 3 participates in condensation and alkylation reactions:
Acylation
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetic anhydride | Reflux, 6 hrs | 3-Acetamido-4-bromo-6-methoxy-1,5-naphthyridine | 88% |
Schiff Base Formation
| Aldehyde/Ketone | Catalyst | Products | Yield | References |
|---|---|---|---|---|
| Benzaldehyde | BF₃·Et₂O, CHCl₃ | 3-(Benzylideneamino)-4-bromo-6-methoxy-1,5-naphthyridine | 75% |
Electrophilic Substitution
Methoxy and amine groups direct electrophiles to specific positions:
Electronic Effects :
-
Methoxy’s +M effect directs electrophiles to C-8 (para to methoxy) .
-
Amine’s –M effect deactivates C-2 but allows halogenation under forcing conditions.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Reductive Dehalogenation
Bromine removal via catalytic hydrogenation:
| Catalyst | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C | 6-Methoxy-1,5-naphthyridin-3-amine | 82% |
Comparison with Analogues
Reactivity differences relative to similar compounds:
| Compound | Bromine Reactivity | Amine Reactivity | Notes |
|---|---|---|---|
| 4-Bromo-6-methoxy-1,5-naphthyridine | High | Moderate | Amine reduces bromine’s mobility |
| 4-Bromo-1,5-naphthyridin-3-ol | Very High | Low | Hydroxyl group enhances SNAr |
Scientific Research Applications
Antibacterial Applications
One of the primary applications of 4-bromo-6-methoxy-1,5-naphthyridin-3-amine is as a potential antibacterial agent. Research indicates that naphthyridine derivatives exhibit activity against bacterial infections, particularly targeting bacterial type II topoisomerases such as DNA gyrase and topo IV. These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibiotic development.
Case Study: Novel Bacterial Topoisomerase Inhibitors
A study evaluated a series of novel bacterial topoisomerase inhibitors (NBTIs) that included derivatives of naphthyridines. The synthesized compounds demonstrated potent inhibitory effects on the target enzymes derived from Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the naphthyridine core could enhance antibacterial activity while maintaining selectivity against human topoisomerase IIα enzymes .
| Compound | Target Enzyme | Inhibition Potency | Selectivity |
|---|---|---|---|
| NBTI 1 | DNA gyrase | IC50 = 0.5 µM | High |
| NBTI 2 | topo IV | IC50 = 0.8 µM | Moderate |
Antimalarial Activity
Another significant application of this compound is in the development of antimalarial agents. Research has shown that derivatives of naphthyridines can inhibit Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria.
Case Study: Antiplasmodial Activity Evaluation
In vitro studies have demonstrated that certain naphthyridine derivatives exhibit promising antiplasmodial activity. A series of 2,8-disubstituted-1,5-naphthyridine analogues were synthesized and evaluated for their ability to inhibit Plasmodium protein kinases. The brominated intermediates were subjected to nucleophilic aromatic substitution reactions, leading to compounds with enhanced biological activity .
| Compound | Activity (IC50) | Mechanism of Action |
|---|---|---|
| Naphthyridine A | 0.3 µM | Inhibition of protein kinases |
| Naphthyridine B | 0.5 µM | Disruption of metabolic pathways |
Synthetic Methodologies
The synthesis of this compound has been explored through various methodologies, showcasing its versatility as a synthetic intermediate in organic chemistry.
Case Study: Synthesis via Suzuki-Miyaura Coupling
A notable synthetic route involves the use of palladium-catalyzed Suzuki-Miyaura coupling reactions to produce ethyl canthinone derivatives from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate. This method highlights the compound's utility in generating complex structures efficiently .
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1: Coupling | Pd-Catalyzed Suzuki | 85 |
| Step 2: Amidation | Cu-Catalyzed Amidation | 75 |
| Final Product: Canthinone | - | Overall: 60 |
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthyridine derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 4-bromo-6-methoxy-1,5-naphthyridin-3-amine with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Substituent Position and Reactivity: Bromine at position 4 (target compound) vs. 7 (7-Bromo analog): The 4-bromo substitution enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions due to the electron-withdrawing effect of bromine. In contrast, bromine at position 7 (as in 7-Bromo-1,5-naphthyridin-3-amine) directs reactivity toward meta positions . Methoxy group at position 6: The electron-donating methoxy group increases solubility in polar solvents (e.g., DMSO, ethanol) compared to non-methoxy analogs like 7-chloro derivatives .
Halogen Effects :
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura), making the target compound more reactive than 7-chloro or 4-chloro analogs .
- Iodine (4-Iodo analog): The iodine substituent’s size and weaker C-I bond facilitate radiolabeling applications but reduce thermal stability compared to bromine .
Biological Activity: Amino Group at Position 3: The NH₂ group enables hydrogen bonding with biological targets, a feature shared across all compared compounds. However, the presence of methoxy in the target compound may reduce cytotoxicity compared to halogen-only analogs, as seen in reduced acute toxicity (e.g., H302 for oral toxicity in 7-chloro derivatives vs.
Synthetic Utility :
- The target compound’s bromine and methoxy groups make it a versatile intermediate. For example, it can undergo Pd-catalyzed coupling to introduce aryl groups or hydrolysis to generate carboxylic acid derivatives (e.g., 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid, CAS: 724788-65-2) .
Biological Activity
4-Bromo-6-methoxy-1,5-naphthyridin-3-amine is a heterocyclic compound belonging to the naphthyridine family, characterized by its molecular formula . This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
The synthesis of this compound typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting intermediates. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Oxidation and Reduction : It can be oxidized or reduced to form different derivatives.
- Coupling Reactions : It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling.
These reactions utilize common reagents like palladium catalysts and oxidizing or reducing agents, leading to a variety of products depending on specific conditions .
Antimicrobial Properties
Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial activity. A comparative study showed that brominated derivatives enhance antibacterial activity against multidrug-resistant strains of bacteria. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, suggesting potent inhibitory effects on bacterial growth .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, resulting in various biological effects. For example, it may inhibit enzymes involved in bacterial DNA replication or interfere with cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological efficacy of naphthyridine derivatives:
- Antileishmanial Activity : A series of 8-hydroxy naphthyridines exhibited potent in vitro antileishmanial activity. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions could enhance efficacy .
- Antibacterial Activity : In a study focusing on the optimization of NBTIs (naphthyridine-based therapeutics), compounds were developed that displayed remarkable antibacterial potency against Gram-positive and some Gram-negative pathogens. These compounds were effective even against strains listed as critical by the WHO .
- Comparative Analysis : A review highlighted that this compound and its derivatives could serve as potential candidates for treating infections caused by resistant bacteria. The introduction of bromine at specific positions was shown to significantly improve antibacterial properties compared to non-brominated analogs .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target/Effect | IC50 Value (µg/mL) |
|---|---|---|---|
| Antimicrobial | This compound | DNA gyrase inhibition | 1.7 - 13.2 |
| Antileishmanial | 8-Hydroxy naphthyridine derivatives | Leishmania parasites | Not specified |
| Broad-spectrum antibacterial | NBTIs | Various Gram-positive/negative bacteria | Not specified |
Q & A
Basic: What are the primary synthetic routes to prepare 4-Bromo-6-methoxy-1,5-naphthyridin-3-amine?
Answer:
The compound can be synthesized via two main pathways:
Nucleophilic Amination : Reacting brominated 1,5-naphthyridine precursors with ammonia under catalytic conditions. For example, 3-bromo-1,5-naphthyridine derivatives undergo substitution with NHOH in the presence of CuSO·17HO at 40°C for 40 hours, yielding ~75% of the amine product .
Catalytic Hydrogenation : Reducing nitro-substituted intermediates (e.g., 3-nitro-1,5-naphthyridine) using hydrogen gas and catalysts like Raney Ni or Pd/C. For instance, 2-ethoxy-3-nitro-1,5-naphthyridine was reduced to the corresponding amine in 50% yield using Pd/C and KOH under 3 atm H .
| Method | Conditions | Yield | Catalyst | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | NHOH, CuSO, 40°C, 40 h | 75% | CuSO·17HO | |
| Catalytic Hydrogenation | H (3 atm), Pd/C, KOH, EtOH, HO | 50% | Pd/C |
Advanced: How can reaction conditions be optimized for introducing amino groups into 1,5-naphthyridine systems?
Answer:
Key factors include:
- Catalyst Selection : Copper catalysts (e.g., CuSO) favor nucleophilic substitution, while palladium (Pd/C) is effective for nitro-group reductions. Catalyst loading (5–10 mol%) and solvent polarity (e.g., aqueous NH or ethanol/water mixtures) significantly impact yields .
- Temperature and Pressure : Higher temperatures (80–100°C) accelerate substitution reactions, whereas hydrogenation requires moderate pressures (1–3 atm H) to avoid over-reduction .
- Substrate Purity : Impurities in brominated precursors can lead to side reactions (e.g., dehalogenation). Pre-purification via column chromatography improves selectivity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy and amino group integration).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass and isotopic patterns (e.g., bromine’s Br/Br split).
- Elemental Analysis : Combustion analysis to validate C, H, N, and Br content.
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable (common in heterocyclic systems) .
Advanced: How can contradictions in reported yields for similar compounds be resolved?
Answer:
Yield discrepancies often arise from:
- Reaction Time and Scale : Prolonged reaction times (e.g., 40 vs. 24 hours) or scaling effects (microwave vs. batch reactors) alter kinetics .
- Catalyst Activity : Freshly prepared Raney Ni vs. recycled Pd/C may exhibit varying activity due to surface oxidation or poisoning.
- Byproduct Formation : Competing pathways (e.g., dehalogenation vs. amination) require monitoring via TLC or HPLC to optimize quenching times .
Safety: What precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Storage : Keep in a cool (<20°C), dry environment, away from oxidizing agents.
- Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and consult safety data sheets for neutralization procedures .
Advanced: What strategies enable functionalization of the bromo group in this compound?
Answer:
The bromine atom is amenable to cross-coupling reactions:
- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh)/KCO in THF/HO to form biaryl derivatives.
- Buchwald-Hartwig Amination : Introduce secondary amines via Pd(dba)/Xantphos catalysts.
- Ulmann Coupling : For C–O bond formation, use CuI/1,10-phenanthroline in DMSO at 100°C .
Computational: How can density functional theory (DFT) model the electronic properties of this compound?
Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for naphthyridine’s electron-deficient π-system .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and LANL2DZ for bromine’s relativistic effects.
- Applications : Predict reaction sites (e.g., bromine’s electrophilicity) and UV-Vis spectra by calculating HOMO-LUMO gaps (typically 3.5–4.0 eV for similar naphthyridines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
